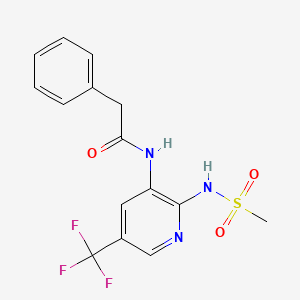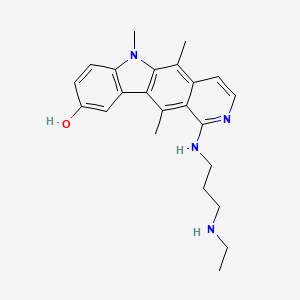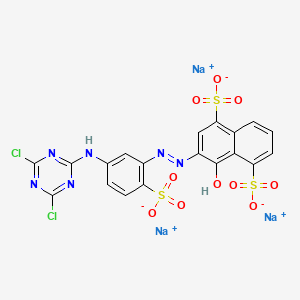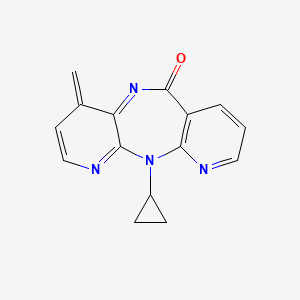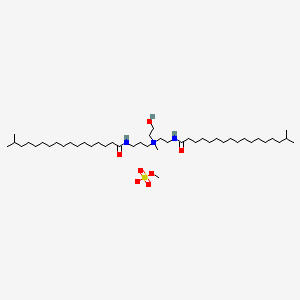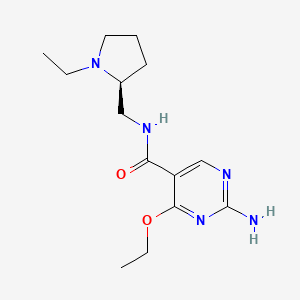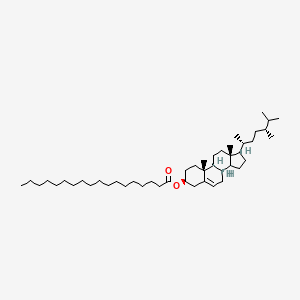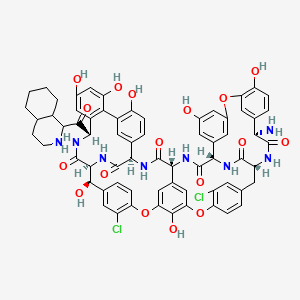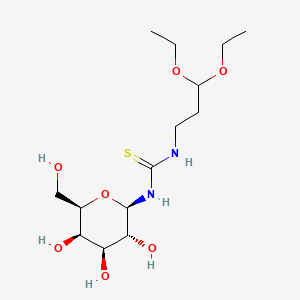
N-(3,3-Diethoxypropyl)-N'-beta-galactopyranosylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素は、そのユニークな化学構造と潜在的な用途により、様々な科学分野で関心を集めている合成化合物です。この化合物は、β-ガラクトピラノシル部分と3,3-ジエトキシプロピル鎖に結合したチオ尿素基の存在を特徴としています。これらの官能基の組み合わせは、独特の化学的特性を与え、化学、生物学、医学における研究にとって貴重な対象となっています。
準備方法
合成経路と反応条件
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素の合成は、通常、3,3-ジエトキシプロピルアミンとβ-ガラクトピラノシルイソチオシアネートの反応を伴います。反応は、クロロホルムまたはジクロロメタンなどの適切な溶媒中で、制御された温度条件下で行われます。反応混合物は、反応物が所望の生成物に完全に変換されるまで数時間撹拌されます。 得られた化合物は、再結晶またはカラムクロマトグラフィーなどの技術を用いて精製し、高純度の生成物を得ます .
工業生産方法
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率を最大化し、不純物を最小限に抑えるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業生産には、効率と再現性を向上させるために、自動反応器や連続フローシステムの使用も含まれる可能性があります。
化学反応の分析
反応の種類
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素は、以下を含む様々な化学反応を起こすことができます。
酸化: チオ尿素基は酸化されてスルホニル誘導体を形成することができます。
還元: 化合物は還元されて対応するアミンを生成することができます。
置換: エトキシ基は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬を置換反応に使用することができます。
形成される主な生成物
酸化: スルホニル誘導体。
還元: アミン。
置換: 使用される試薬に応じて、様々な置換誘導体。
科学研究への応用
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特定の生体分子と相互作用する能力のため、生化学プローブとしての可能性が調査されています。
医学: 抗菌および抗癌活性など、潜在的な治療効果について調査されています。
産業: 特定の機能的特性を持つ新規材料の開発に使用されています。
科学的研究の応用
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific functional properties.
作用機序
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素の作用機序は、特定の分子標的との相互作用に関与しています。チオ尿素基は、様々な生体分子と水素結合を形成し、その活性を変化させることができます。β-ガラクトピラノシル部分は、レクチンなどの炭水化物認識タンパク質への結合を促進し、それにより生物学的経路を調節する可能性があります。化合物の効果は、これらの相互作用を介して仲介され、細胞プロセスと生化学経路の変化につながります。
類似の化合物との比較
類似の化合物
N-(2,2-ジメトキシエチル)-9H-プリン-6-アミン: エトキシ基と窒素含有複素環の存在による構造が類似.
N-(3,3-ジエトキシプロピル)-9H-プリン-6-アミン: 3,3-ジエトキシプロピル鎖を共有.
N-(4,4-ジエトキシブチル)-9H-プリン-6-アミン: より長いエトキシ置換アルキル鎖を含む.
独自性
N-(3,3-ジエトキシプロピル)-N'-β-ガラクトピラノシルチオ尿素は、チオ尿素基とβ-ガラクトピラノシル部分の組み合わせによってユニークです。この二重の機能は、独特の化学的および生物学的特性を与え、様々な研究への応用にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
N-(2,2-Dimethoxyethyl)-9H-purin-6-amine: Similar in structure due to the presence of an ethoxy group and a nitrogen-containing heterocycle.
N-(3,3-Diethoxypropyl)-9H-purin-6-amine: Shares the 3,3-diethoxypropyl chain.
N-(4,4-Diethoxybutyl)-9H-purin-6-amine: Contains a longer ethoxy-substituted alkyl chain.
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-galactopyranosylthiourea is unique due to the combination of the thiourea group and the beta-galactopyranosyl moiety. This dual functionality imparts distinctive chemical and biological properties, making it a valuable compound for diverse research applications.
特性
CAS番号 |
91146-97-3 |
|---|---|
分子式 |
C14H28N2O7S |
分子量 |
368.45 g/mol |
IUPAC名 |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10+,11+,12-,13-/m1/s1 |
InChIキー |
TWGYQGIBGAJZKT-UUWLPUTASA-N |
異性体SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OCC |
正規SMILES |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



